1-(5-氯-1H-1,3-苯并二唑-2-基)乙-1-胺

描述

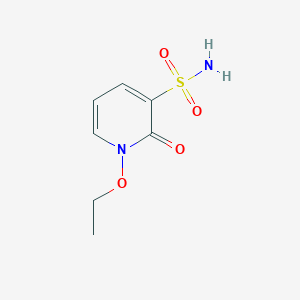

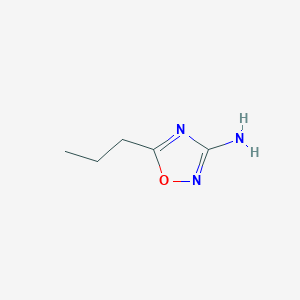

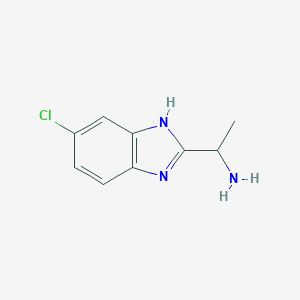

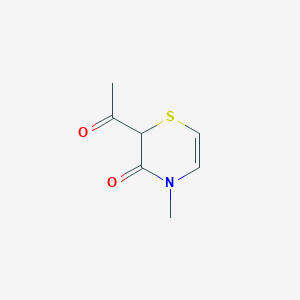

The compound “1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine” belongs to the class of organic compounds known as benzodiazoles, which are aromatic heterocyclic compounds containing a benzene fused to a diazole ring . Benzodiazoles are used in a wide range of applications, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring, which is a type of aromatic heterocycle. This means it has a cyclic structure with alternating single and double bonds, and it contains atoms other than carbon, specifically nitrogen in this case .科学研究应用

Pharmacological Activities

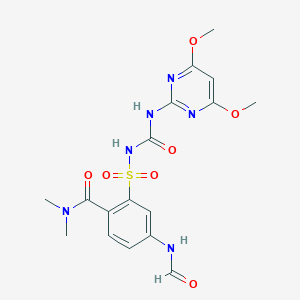

Benzimidazole derivatives, such as the compound , have significant importance as chemotherapeutic agents in diverse clinical conditions . They have excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

Antitumor Agents

Benzimidazole derivatives are recommended as potential EGFR and erbB2 inhibitors . They are also used as antitumor agents .

Anti-Alzheimer Agents

Benzimidazole derivatives are being researched as potential anti-Alzheimer agents .

Antidiabetic Agents

These compounds are also being studied for their potential as antidiabetic agents .

Antiparasitic Agents

Benzimidazole derivatives have shown potential as antiparasitic agents .

Antimicrobial Agents

These compounds have broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases . They are also being researched as antimicrobial agents .

Antiquorum-Sensing Agents

Benzimidazole derivatives are being studied as potential antiquorum-sensing agents .

Antimalarial Agents

These compounds are also being researched for their potential as antimalarial agents .

作用机制

属性

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBPHHBATSLCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

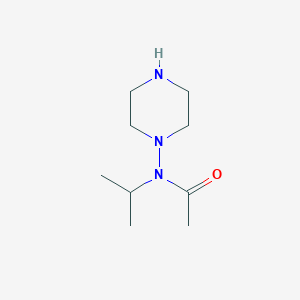

![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)